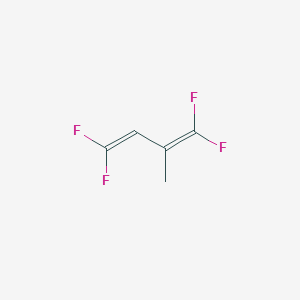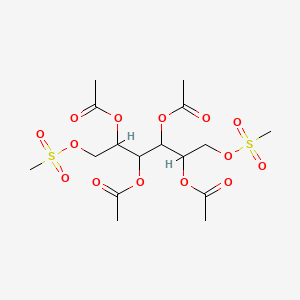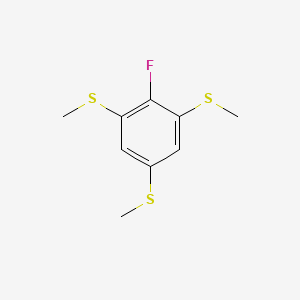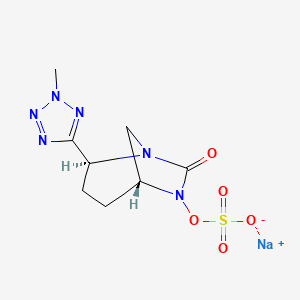
Antibacterial agent 58
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 58 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 58 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient and consistent production of the compound. The process involves rigorous quality control measures to ensure that the final product meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions: Antibacterial Agent 58 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific antibacterial applications.
科学的研究の応用
Antibacterial Agent 58 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the mechanisms of resistance.
Medicine: this compound is being explored as a potential treatment for various bacterial infections, particularly those that are resistant to conventional antibiotics.
Industry: It is used in the development of antibacterial coatings and materials, which are essential in healthcare settings to prevent the spread of infections.
作用機序
The mechanism of action of Antibacterial Agent 58 involves several key steps:
Targeting Bacterial DNA: The compound interferes with the replication and transcription processes, preventing the bacteria from multiplying.
Inhibiting Protein Synthesis: It binds to bacterial ribosomes, disrupting the synthesis of essential proteins required for bacterial growth and survival.
Disrupting Cell Wall Synthesis: this compound inhibits the enzymes involved in cell wall synthesis, leading to the weakening and eventual lysis of bacterial cells.
類似化合物との比較
Penicillin: Like Antibacterial Agent 58, penicillin targets bacterial cell wall synthesis but has a different chemical structure and spectrum of activity.
Ciprofloxacin: This compound also targets bacterial DNA but is more effective against a different range of bacterial species.
Tetracycline: Similar to this compound, tetracycline inhibits protein synthesis but has a broader spectrum of activity.
Uniqueness: this compound stands out due to its ability to target multiple bacterial processes simultaneously, making it highly effective against drug-resistant strains. Its unique chemical structure also allows for modifications that can enhance its activity and reduce potential side effects.
特性
分子式 |
C8H11N6NaO5S |
|---|---|
分子量 |
326.27 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-(2-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C8H12N6O5S.Na/c1-12-10-7(9-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |
InChIキー |
WODYOZCEFGMNTP-IBTYICNHSA-M |
異性体SMILES |
CN1N=C(N=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CN1N=C(N=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


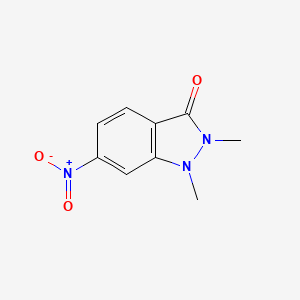
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
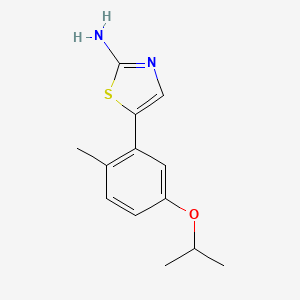
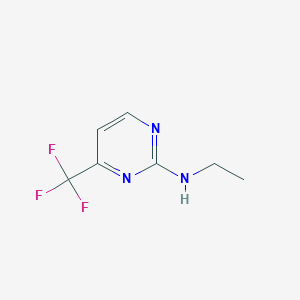
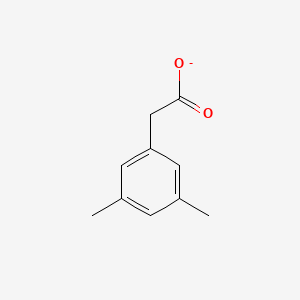
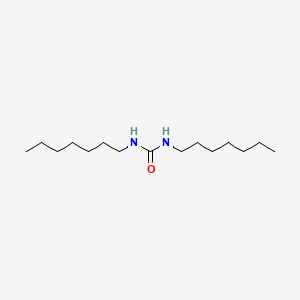
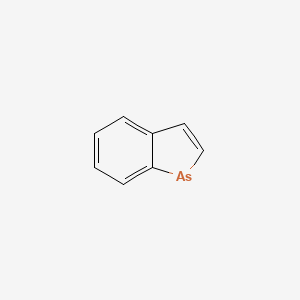

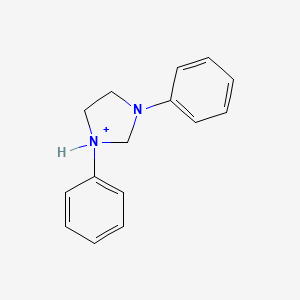
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
